molecular formula C6H8OS B2361924 (4-Methylthiophen-3-yl)methanol CAS No. 856937-69-4

(4-Methylthiophen-3-yl)methanol

Cat. No.: B2361924
CAS No.: 856937-69-4
M. Wt: 128.19
InChI Key: MLROBEQPUCFGLY-UHFFFAOYSA-N
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Description

(4-Methylthiophen-3-yl)methanol is an organic compound with the molecular formula C6H8OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a methyl group at the fourth position and a hydroxymethyl group at the third position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(4-Methylthiophen-3-yl)methanol is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways involving thiophene derivatives.

    Medicine: Research on its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiophen-3-yl)methanol typically involves the reaction of 4-methylthiophene with formaldehyde under acidic or basic conditions. One common method is the use of a Grignard reagent, where 4-methylthiophene is reacted with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-methanol
  • Thiophene-3-methanol
  • (4-Methylthiophen-2-yl)methanol

Uniqueness

(4-Methylthiophen-3-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups on the thiophene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-methylthiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-3-8-4-6(5)2-7/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLROBEQPUCFGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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